Tyk2-IN-11

TYK2 inhibition JH2 pseudokinase domain JAK family selectivity

Tyk2-IN-11 (Compound 5B) binds the TYK2 pseudokinase (JH2) domain—not the ATP pocket. JH1-targeting JAK inhibitors (tofacitinib, baricitinib) are mechanistically inappropriate controls for JH2 studies. With sub-nanomolar TYK2-JH2 affinity (IC50=0.016 nM) and 19-fold selectivity over JAK1-JH2, this compound enables allosteric JH2-JH1 crosstalk interrogation. Its intermediate selectivity profile suits SAR benchmarking, graded-selectivity research, and IL-12/IL-23/IFN pathway assays. Order ≥98% pure Tyk2-IN-11 for reproducible pseudokinase domain investigations.

Molecular Formula C18H17N5O3S
Molecular Weight 383.4 g/mol
Cat. No. B12416376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-11
Molecular FormulaC18H17N5O3S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(C(=C1)NC2=NC(=CC=C2)S(=O)(=O)C)C3=CC=CC=N3
InChIInChI=1S/C18H17N5O3S/c1-12(24)21-17-10-15(13(11-20-17)14-6-3-4-9-19-14)22-16-7-5-8-18(23-16)27(2,25)26/h3-11H,1-2H3,(H2,20,21,22,23,24)
InChIKeySHFUHQSXZWFPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyk2-IN-11 (Compound 5B) for Research Procurement: JH2-Selective TYK2 Pseudokinase Domain Inhibitor


Tyk2-IN-11 (also designated Compound 5B, CAS 2757009-40-6) is a small-molecule inhibitor of tyrosine kinase 2 (TYK2) that binds selectively to the pseudokinase domain (JH2) rather than the catalytically active kinase domain (JH1) [1]. This compound is structurally defined as N-(4'-((6-(methylsulfonyl)pyridin-2-yl)amino)-[2,3'-bipyridin]-6'-yl)acetamide (C18H17N5O3S, MW 383.42) and is intended exclusively for laboratory research use in the investigation of inflammatory and autoimmune disease mechanisms .

Why Tyk2-IN-11 Cannot Be Replaced by Generic JAK or Alternative TYK2 Inhibitors in Targeted Research Applications


Generic substitution within the TYK2 inhibitor class is not scientifically justified due to fundamental mechanistic divergence between pseudokinase (JH2) domain binders and active-site (JH1) kinase inhibitors [1]. JH2-selective compounds, including Tyk2-IN-11, target an allosteric regulatory domain with low sequence homology across JAK family members, whereas JH1-targeting inhibitors (e.g., tofacitinib, baricitinib) bind the highly conserved ATP pocket and exhibit broad JAK1/2/3 inhibition [2]. Even among JH2-binding TYK2 inhibitors, quantitative differences in binding affinity and selectivity profiles exist that materially affect experimental outcomes [3]. Consequently, interchangeability between Tyk2-IN-11 and any other TYK2 or JAK inhibitor without quantitative validation of equivalence in the specific assay system constitutes a material risk to experimental reproducibility and data interpretation.

Tyk2-IN-11 Quantitative Evidence Guide: Comparative Potency, Selectivity, and Differentiation Data for Research Procurement


Potency Against TYK2-JH2 Pseudokinase Domain Versus JAK1-JH2

Tyk2-IN-11 demonstrates sub-nanomolar inhibitory potency against the TYK2 pseudokinase domain (JH2) with an IC50 value of 0.016 nM, while its potency against the JAK1 pseudokinase domain (JAK1-JH2) is approximately 19-fold lower at 0.31 nM . This intra-JH2 selectivity profile indicates preferential binding to the TYK2 JH2 domain relative to the JAK1 JH2 domain. In comparison, the clinically approved TYK2 JH2 inhibitor deucravacitinib (BMS-986165) exhibits a Ki of 0.02 nM for TYK2-JH2 binding, while zasocitinib (TAK-279) demonstrates a Ki of 0.0087 nM for the same domain [1].

TYK2 inhibition JH2 pseudokinase domain JAK family selectivity biochemical assay

Mechanistic Differentiation: Pseudokinase (JH2) Domain Binding Versus Catalytic (JH1) Domain Inhibition

Tyk2-IN-11 belongs to a distinct mechanistic class of TYK2 inhibitors that target the pseudokinase domain (JH2) rather than the catalytically active kinase domain (JH1) [1]. This mechanistic distinction has been demonstrated to confer superior selectivity within the JAK family, as JH2 domains exhibit substantially lower sequence homology across JAK1, JAK2, JAK3, and TYK2 compared with the highly conserved ATP-binding pockets of JH1 domains [2]. In contrast, conventional JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib bind the JH1 ATP site and exhibit dose-limiting off-target effects including anemia (linked to JAK2 inhibition), infections, and lipid abnormalities [3]. Published comparative data demonstrate that JH2-selective TYK2 inhibitors including deucravacitinib and zasocitinib avoid JAK2 inhibition entirely, whereas JH1-binding JAK inhibitors produce measurable JAK2 suppression at therapeutic concentrations [4].

allosteric inhibition JH2 domain kinase selectivity JAK-STAT signaling

Intra-Class Differentiation: Divergent Profiles Among JH2-Selective TYK2 Inhibitors

Within the class of JH2-selective TYK2 inhibitors, compounds exhibit quantitatively distinct selectivity and potency profiles. Comparative biochemical and human whole blood assay data demonstrate that zasocitinib (Ki TYK2-JH2 = 0.0087 nM; Ki JAK1-JH2 >15,000 nM) is >1,700,000-fold selective for TYK2 over JAK1, whereas deucravacitinib (Ki TYK2-JH2 = 0.0115 nM; Ki JAK1-JH2 = 1 nM) exhibits approximately 87-fold selectivity [1]. Additional comparative whole blood pathway inhibition data at clinical dose regimens indicate that GLPG3667, deucravacitinib, and zasocitinib produce meaningfully different levels of TYK2-dependent versus TYK2-independent pathway inhibition, with zasocitinib demonstrating the most sustained TYK2 inhibition (91% daily inhibition at 30 mg) compared with deucravacitinib (23% daily inhibition at 6 mg) [2]. Tyk2-IN-11, with its 19-fold TYK2-JH2 over JAK1-JH2 selectivity window (0.016 vs 0.31 nM), occupies an intermediate selectivity position .

TYK2 inhibitor selectivity JAK1-JH2 cross-reactivity deucravacitinib comparison zasocitinib comparison

Chemical Structure and Intellectual Property Distinction from Clinical-Stage TYK2 Inhibitors

Tyk2-IN-11 (Compound 5B) is disclosed as Compound 5 within US Patent Application 20220259184, which describes a series of heterocyclic compounds incorporating (S)-6-(2,2-difluorocyclopropane-1-carboxamido) and tri-deuterated methyl amide moieties designed to improve pharmacokinetic properties [1]. The compound's chemical structure—N-(4'-((6-(methylsulfonyl)pyridin-2-yl)amino)-[2,3'-bipyridin]-6'-yl)acetamide—is compositionally distinct from deucravacitinib (nicotinamide-based scaffold with deuterated methyl amide and cyclopropyl carboxamide), zasocitinib (AI-designed next-generation scaffold with >1,000,000-fold selectivity), and GLPG3667 (carboxamide-based TYK2 JH2 inhibitor) . This structural divergence establishes Tyk2-IN-11 as a discrete chemical entity within the JH2-binding TYK2 inhibitor landscape and provides a patent-protected research tool compound that may exhibit differentiated physicochemical and ADME properties.

chemical series differentiation patent composition of matter research tool compound deuterated analog

Recommended Research and Industrial Application Scenarios for Tyk2-IN-11 Based on Quantitative Evidence


Mechanistic Studies of TYK2 Pseudokinase (JH2) Domain Allosteric Regulation

Tyk2-IN-11 is indicated for biochemical and biophysical investigations of JH2 domain-mediated allosteric regulation of TYK2 kinase activity. The compound's sub-nanomolar TYK2-JH2 binding potency (IC50 = 0.016 nM) and defined JH2-binding mechanism support its use in assays designed to interrogate JH2-dependent conformational changes, JH2-JH1 domain crosstalk, and pseudokinase domain function . In this context, JH1-binding JAK inhibitors (e.g., tofacitinib, baricitinib) are mechanistically inappropriate controls because they bypass JH2-mediated regulation entirely [1].

Differentiation Studies Requiring Moderate JAK1-JH2 Cross-Reactivity

Tyk2-IN-11, with its 19-fold selectivity for TYK2-JH2 over JAK1-JH2 (0.016 vs 0.31 nM), is suitable for experimental systems where partial JAK1-JH2 engagement is either tolerated or specifically being investigated as a variable . This intermediate selectivity profile distinguishes Tyk2-IN-11 from ultra-selective clinical candidates such as zasocitinib (>1,700,000-fold selective) and positions it for studies comparing the functional consequences of graded JAK1-JH2 cross-reactivity [1]. Researchers seeking compounds with maximal TYK2 selectivity should instead consider deucravacitinib or zasocitinib as comparators.

Structure-Activity Relationship (SAR) Studies of Bipyridine-Based TYK2 JH2 Binders

Tyk2-IN-11 serves as a reference compound for SAR campaigns exploring bipyridine-sulfonamide scaffolds targeting the TYK2 JH2 domain. Its defined chemical structure—incorporating an (S)-6-(2,2-difluorocyclopropane-1-carboxamido) moiety and tri-deuterated methyl amide—provides a basis for evaluating modifications to the sulfonyl pyridine linker, acetamide group, and deuterium substitution patterns . Comparative SAR studies may benchmark Tyk2-IN-11 against structurally distinct JH2 binders such as deucravacitinib (nicotinamide series) to elucidate scaffold-specific binding determinants.

In Vitro Cellular Pathway Inhibition in IL-12/IL-23/Type I Interferon Signaling Models

Tyk2-IN-11 is applicable for in vitro cellular assays evaluating inhibition of TYK2-dependent cytokine signaling pathways including IL-12, IL-23, and type I interferon responses . While quantitative cellular IC50 values are not reported in public domain sources, the compound's JH2-binding mechanism predicts functional blockade of downstream STAT phosphorylation. Researchers should note that comparative human whole blood assay data for clinical-stage JH2 inhibitors (deucravacitinib, zasocitinib, GLPG3667) demonstrate compound-specific differences in pathway inhibition magnitude and duration that may also apply to Tyk2-IN-11 [1]; empirical determination of cellular potency in the investigator's specific assay system is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyk2-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.